

# 2-Chloro-4-fluoro-5-nitrophenol molecular weight

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## Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-nitrophenol

Cat. No.: B1583476

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## Core Physicochemical & Structural Properties

**2-Chloro-4-fluoro-5-nitrophenol**, with the CAS Number 84478-75-1, is a light orange crystalline solid at room temperature.[\[1\]](#) The strategic placement of electron-withdrawing groups (nitro, chloro, fluoro) on the phenol ring significantly influences its chemical reactivity and physical properties. The molecular weight and formula are fundamental identifiers for any chemical entity, providing the basis for all stoichiometric calculations in synthesis and analysis.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClFNO <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	191.54 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	84478-75-1	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Light orange powder/solid	<a href="#">[1]</a>
Melting Point	105-108 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	298.7±40.0 °C (Predicted)	<a href="#">[3]</a>

The structure of **2-Chloro-4-fluoro-5-nitrophenol** is foundational to understanding its reactivity. The hydroxyl group is a site for etherification or esterification, the nitro group can be readily reduced to an amine for further derivatization, and the halogen atoms can participate in nucleophilic aromatic substitution reactions under specific conditions.

Caption: Structure of **2-Chloro-4-fluoro-5-nitrophenol**.

## Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. For **2-Chloro-4-fluoro-5-nitrophenol**, <sup>1</sup>H NMR and mass spectrometry are primary tools.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence for the arrangement of hydrogen atoms on the aromatic ring.[3][5]

- Solvent: DMSO-d<sub>6</sub>
- Frequency: 400 MHz
- $\delta$  11.18 (s, 1H): This singlet in the downfield region is characteristic of the acidic phenolic hydroxyl proton. Its integration confirms one proton.
- $\delta$  8.10 (d, J=10.4 Hz, 1H): This doublet corresponds to the aromatic proton at the C6 position. The large coupling constant (J=10.4 Hz) is typical for a <sup>1</sup>H-<sup>19</sup>F coupling across three bonds (meta-coupling), confirming its proximity to the fluorine atom at C4.
- $\delta$  7.62 (d, J=7.2 Hz, 1H): This doublet is assigned to the aromatic proton at the C3 position. The coupling constant (J=7.2 Hz) is consistent with a <sup>1</sup>H-<sup>1</sup>H coupling across four bonds (meta-coupling) to the proton at C6, though this is often small. The dominant coupling is likely influenced by the adjacent chlorine.

Mass Spectrometry: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion peak, confirming the molecular weight.

- Mode: ESI positive
- m/z: 192.1 ([M+H]<sup>+</sup>)[3][5]
- Interpretation: The detection of a peak at m/z 192.1 corresponds to the protonated molecule [C<sub>6</sub>H<sub>3</sub>ClFNO<sub>3</sub> + H]<sup>+</sup>, which validates the molecular weight of 191.54 Da. The characteristic isotopic pattern of chlorine (<sup>35</sup>Cl/<sup>37</sup>Cl ratio of ~3:1) would be observable in a high-resolution spectrum, providing further structural confirmation.

Additional spectroscopic data, including  $^{13}\text{C}$  NMR, IR, and Raman spectra, are available from specialized chemical databases and can provide further structural insights.<sup>[7]</sup>

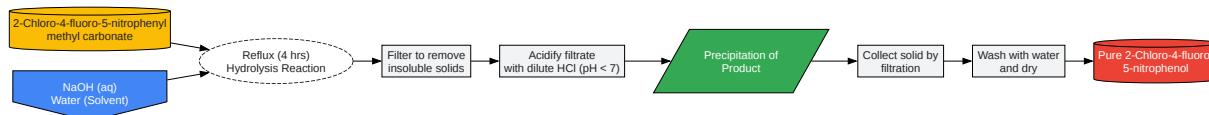
## Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of **2-Chloro-4-fluoro-5-nitrophenol** can be achieved through several routes. The chosen pathway often depends on the availability of starting materials and desired scale. Below are two field-proven protocols.

### Protocol 1: Hydrolysis of a Carbonate Precursor

This method is a high-yielding final step in a multi-step synthesis, involving the basic hydrolysis of a protected phenol. The use of a carbonate protecting group is a common strategy to prevent unwanted side reactions during prior nitration or halogenation steps.

Workflow:



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Caption: Workflow for Synthesis Protocol 1.

Step-by-Step Methodology:<sup>[2][3][5]</sup>

- Reaction Setup: To a suitable reaction vessel, add 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) and water (300 mL).

- Reagent Addition: Add sodium hydroxide (22.7 g, 0.57 mol) to the mixture. The causality here is the use of a stoichiometric excess of NaOH to ensure complete hydrolysis of the carbonate ester.
- Reaction: Heat the mixture to reflux and maintain for 4 hours. The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Initial Workup: Upon completion, cool the reaction mixture. Remove any insoluble solids by filtration. This step clarifies the solution for the subsequent precipitation.
- Product Precipitation: Acidify the filtrate with dilute hydrochloric acid until the pH is less than 7. This protonates the resulting phenoxide ion, causing the neutral, water-insoluble phenol to precipitate out of the aqueous solution.
- Isolation and Purification: Collect the precipitated solid product by filtration. Wash the solid thoroughly with water to remove any residual salts (like NaCl) and acid.
- Drying: Dry the purified solid to afford the final product, **2-chloro-4-fluoro-5-nitrophenol** (yield reported as 90 g, 98%).

## Protocol 2: Multi-step Synthesis from 4-Fluoro-2-chlorophenol

This approach builds the molecule from a simpler precursor, involving nitration as a key step. It demonstrates how the directing effects of substituents are leveraged in aromatic chemistry.

Step-by-Step Methodology:[1]

- Protection (Carbonate Formation):
  - Dissolve 4-fluoro-2-chlorophenol (73.3 g) in dichloromethane (DCE, 70 mL).
  - Cool the solution in an ice bath to below 0 °C and add a solution of NaOH (22.4 g in water). Stir for 45 minutes. The NaOH deprotonates the phenol to form the more nucleophilic phenoxide.

- React with a suitable carbonate source (e.g., methyl chloroformate) to form the carbonate-protected intermediate. The protection is crucial to prevent the phenol from reacting during the subsequent nitration step.
- Perform an aqueous workup, extracting with DCE, washing with NaOH solution and brine, and drying over anhydrous sulfate. Evaporate the solvent to yield the intermediate.

• Nitration:

- To the carbonate intermediate (79.8 g) in a three-neck flask, add 95% concentrated H<sub>2</sub>SO<sub>4</sub> (40 mL) at 0 °C.
- Slowly add a nitrating mixture (e.g., 65-68% concentrated nitric acid). The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO<sub>2</sub><sup>+</sup>).
- Stir the reaction at room temperature for 1 hour, monitoring by HPLC. The existing chloro and fluoro groups, along with the carbonate, direct the incoming nitro group to the C5 position.

• Hydrolysis (Deprotection):

- This step follows the same principle as Protocol 1. The nitrated carbonate intermediate is hydrolyzed using a base like NaOH to cleave the carbonate group and liberate the phenolic hydroxyl group.
- An acidic workup is then performed to precipitate the final product, **2-Chloro-4-fluoro-5-nitrophenol**.

## Applications in Drug Development and Organic Synthesis

**2-Chloro-4-fluoro-5-nitrophenol** is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the orthogonal reactivity of its functional groups.

Caption: Potential Synthetic Transformations.

- Scaffold for Kinase Inhibitors: The aminophenol core, accessible via reduction of the nitro group, is a common scaffold in many kinase inhibitors used in oncology. The specific halogenation pattern can be fine-tuned to achieve selective binding in the ATP pocket of target kinases.
- Intermediate for Agrochemicals: This molecule is an intermediate for pesticides like saflufenacil.<sup>[8]</sup> The synthesis involves modifying the core structure to create compounds with desired herbicidal or insecticidal activity.
- Versatile Chemical Handle: The nitro group is a powerful chemical handle. It can be reduced to an amine, which can then be converted into a wide array of other functional groups (e.g., diazonium salts, amides, sulfonamides), making this compound a valuable starting point for combinatorial chemistry and library synthesis in the drug discovery process. While specific examples of blockbuster drugs derived directly from this compound are not prevalent in public literature, similar substituted nitrophenols are key intermediates in producing advanced pharmaceuticals.<sup>[9]</sup>

## Safety, Handling, and Storage

As a nitroaromatic compound, **2-Chloro-4-fluoro-5-nitrophenol** must be handled with appropriate care. The information below is a summary derived from safety data sheets (SDS).  
[\[4\]](#)

GHS Hazard Classification:[\[4\]](#)

- Acute Oral Toxicity: Category 4
- Skin Corrosion/Irritation: Category 2
- Serious Eye Damage/Eye Irritation: Category 2

Safe Handling Procedures:[\[4\]](#)

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.
- Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.
- Spill Management: Avoid dust formation. In case of a spill, collect the solid material carefully and dispose of it as hazardous waste.

First Aid Measures:[4]

Exposure	Action
Inhalation	<b>Move person to fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms persist.</b>
Skin Contact	Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs.
Eye Contact	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

| Ingestion | Rinse mouth with water and drink plenty of water afterwards. Call a POISON CENTER or physician if you feel unwell. |

Storage:[4]

- Keep containers tightly closed in a dry, cool, and well-ventilated place.
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

## Conclusion

**2-Chloro-4-fluoro-5-nitrophenol** is a chemical intermediate of significant value to the research and development community. Its well-defined physicochemical properties, validated by a clear spectroscopic profile, make it a reliable starting material. The existence of robust and high-yielding synthesis protocols allows for its accessible production. For drug development professionals and synthetic chemists, its true power lies in the versatile reactivity of its multiple functional groups, which provides a gateway to a vast chemical space of potentially bioactive molecules. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with this class of compounds and to ensure its effective and safe use in the laboratory and beyond.

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